![molecular formula C11H24N2O B1374094 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol CAS No. 1339644-48-2](/img/structure/B1374094.png)
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of biological systems, it’s likely that this compound influences multiple pathways, each with its own downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol’s action are currently unknown. These effects would be determined by the compound’s specific interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
This compound represents a fascinating area of study in the field of pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 4-chlorobutan-1-ol in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-2-ol
- 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-3-ol
- 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-4-ol
Uniqueness
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring and aminoethyl group make it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-[3-(2-aminoethyl)piperidin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c12-6-5-11-4-3-8-13(10-11)7-1-2-9-14/h11,14H,1-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWQOZLXUDRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCCO)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
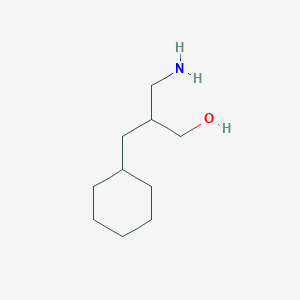

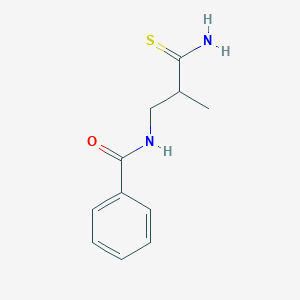
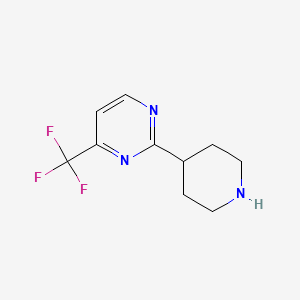


![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)
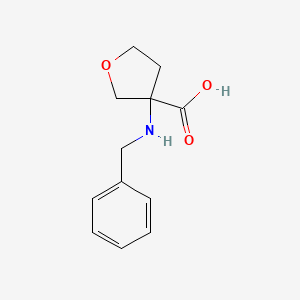

![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
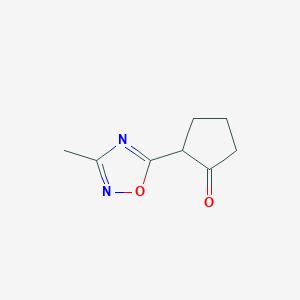
![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)
